

Core Synthetic Methods for TCO Derivatives

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The synthesis of TCO derivatives primarily relies on driving the unfavorable isomerization of the more stable *cis*-cyclooctene. The table below summarizes the principal modern methods.

Method	Key Principle	Key Advantages / Target Derivatives
Flow Photoisomerization with Metal Capture [1] [2] [3]	UV light (254 nm) with a sensitizer establishes a <i>cis</i> - <i>trans</i> equilibrium; Ag(I) complexes with and removes the TCO product, driving the reaction forward.	The most common and versatile method; allows for multigram synthesis [3]; suitable for producing a wide range of TCO derivatives from their <i>cis</i> -predecessors.
Diastereoselective Synthesis via trans-Cyclooct-4-enone [3]	A platform approach: a single, scalably accessible TCO ketone undergoes stereocontrolled 1,2-addition with various nucleophiles.	Excellent diastereoselectivity; produces the kinetically favored axial alcohols ("a-TCOs") as single diastereomers; high yields; improved hydrophilicity [3].
Stabilization via Ag(I) Complexation [4] [5]	Isolated TCOs, especially strained variants (e.g., s-TCO, d-TCO), are stored as stable AgNO ₃ complexes to prevent isomerization/degradation.	Extends shelf-life from weeks to months; free TCO is rapidly liberated in situ by chloride ions (e.g., in saline or cell media) [4].

Key TCO Derivatives and Their Properties

Different TCO derivatives offer a balance between reactivity and stability. The following table compares several important derivatives.

Derivative (Key Example)	Core Structure & Notable Features	Representative Synthesis	Reactivity (k_2 , $M^{-1}s^{-1}$) & Stability
TCO-5-OH (Equatorial, "2e") [2]	The most common and historically accessible derivative; equatorial -OH group.	Direct photosomerization of 5-hydroxy- <i>cis</i> -cyclooctene [2].	Moderate reactivity ; suitable for applications requiring prolonged stability in vivo [2].

| **TCO-5-OH (Axial, "2a")** [2] [3] | "Minor" isomer from photoisomerization; more reactive than equatorial isomer. | 1. Low-yield separation from photoisomerization mixture ($\leq 27\%$) [3]. 2. **Diastereoselective reduction** of *trans*-cyclooct-4-enone with $NaBH_4$ (90% yield) [3]. | **$\sim 10x$ more reactive** than equatorial 2e [3]; used in "click-to-release" [1] [3]. | | **s-TCO** [1] [2] | Bicyclo[6.1.0]non-4-ene core; highly strained. | Synthesis from a meso precursor [2]. | **Very high reactivity** ($k_2 > 10^6 M^{-1}s^{-1}$) [1] [6]; **lower stability**; best for fast probe labeling [2]. | | **d-TCO** [2] [6] | Dioxolane-fused structure; enhances polarity and water solubility. | Diastereoselective synthesis [6]. | **High reactivity** ($k_2 \sim 3.7 \times 10^5 M^{-1}s^{-1}$ in water) [6]; **excellent stability** in serum and with thiols [6]. | | **a-TCOs** [3] | Family of axial alcohols from nucleophilic addition to *trans*-cyclooct-4-enone; tunable properties. | **Diastereoselective 1,2-additions** of nucleophiles (e.g., $NaBH_4$, Grignard reagents) to *trans*-cyclooct-4-enone [3]. | **Higher reactivity** than standard TCO-5-OH; **improved hydrophilicity** for better cellular washout [3]. |

Detailed Experimental Protocols

Protocol 1: Low-Cost Flow Photoisomerization for TCO Synthesis [2]

This protocol describes building an efficient reactor from readily available components, significantly reducing cost.

- **Reactor Setup:** A quartz glass tube (e.g., 16 mm diameter, 79 cm length) is connected to tubing and a pump. Two low-pressure mercury lamps (55 W, 254 nm) are placed parallel to the tube. The total cost can be below €300 [2].
- **Procedure:**
 - Prepare a solution of the *cis*-cyclooctene derivative (e.g., 50 mM) and a singlet sensitizer like methyl benzoate in a suitable solvent (e.g., pentane).
 - Pump the solution upwards through the irradiated quartz tube.
 - Direct the outflow through a cartridge packed with AgNO₃-impregnated silica gel (AgNO₃/SiO₂). The TCO product forms a stable complex with Ag(I) and is captured.
 - After completion, the captured TCO•AgNO₃ complex is washed with pentane to remove unreacted *cis*-isomer.
 - The pure TCO is liberated from the silica by eluting with a mild base, such as methanolic or aqueous ammonia [2].

Protocol 2: Diastereoselective Synthesis of α -TCOs from a Ketone Platform [3]

This method provides superior diastereocontrol for synthesizing axial alcohols.

- **Step 1: Synthesis of *trans*-Cyclooct-4-enone:**
 - **Starting Material:** *cis*-Cyclooct-4-enone is prepared via Wacker oxidation of 1,5-cyclooctadiene [3].
 - **Photoisomerization:** The *cis*-ketone is converted to *trans*-cyclooct-4-enone using the flow photoisomerization method with AgNO₃/SiO₂ capture. This can be done on a multi-gram scale (~150 mg/h), yielding the key platform ketone without diastereomers [3].
- **Step 2: Nucleophilic Addition to Produce α -TCOs:**
 - **General Procedure:** The *trans*-cyclooct-4-enone is treated with a nucleophile. Computational and experimental data show that additions occur exclusively from the equatorial face, yielding the axial product as a single diastereomer [3].
 - **Example - Synthesis of Axial Alcohol (4a):** Reduction of *trans*-cyclooct-4-enone with NaBH₄ proceeds in 90% yield to give the axial alcohol, avoiding the isomerization issues encountered with LiAlH₄ [3].
 - **Example - Synthesis of an Alkyne-Tagged α -TCO (5):** Addition of propargyl magnesium bromide to the ketone gives the product in 86% yield as a single diastereomer, a significant improvement over the 6% yield from direct photoisomerization [3].

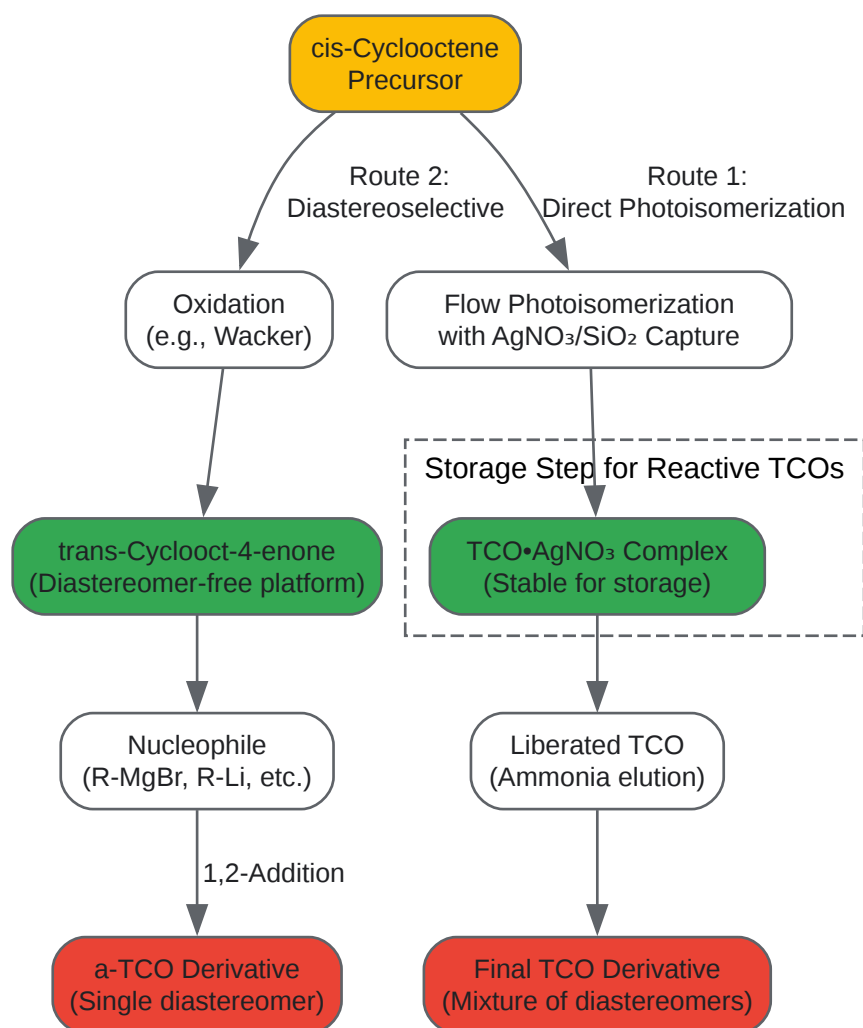
Protocol 3: Stabilization and Storage of TCOs as Ag(I) Complexes [4]

This is critical for maintaining the integrity of highly reactive, strained TCOs like s-TCO and d-TCO.

- **Complex Formation:** The pure TCO is simply mixed with AgNO_3 to form the stable $\text{TCO}\cdot\text{AgNO}_3$ complex, which can be isolated [4].
- **Storage:** These complexes can be stored neat or in solution. For example, s-TCO $\cdot\text{AgNO}_3$ can be stored for >1 month in the freezer (-18 °C), while the free alkene would degrade much faster [5].
- **Decomplexation for Use:** The free TCO is instantly liberated upon exposure to chloride ions. This makes it compatible with biological applications, as simply adding the complex to saline buffer or cell media (which contain NaCl) releases the reactive TCO in situ [4].

Synthetic Workflow Visualization

The following diagram illustrates the two primary synthetic pathways for creating functionalized TCO derivatives, integrating the protocols described above.



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Synthetic pathways for TCO derivatives: direct photoisomerization and diastereoselective ketone platform

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